
MPX-007
描述
MPX-007 is a complex organic compound that features a pyrazine core substituted with various functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of MPX-007 typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyrazine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonyl Group: This step involves the sulfonylation of the pyrazine core using reagents such as sulfonyl chlorides.
Attachment of the Thiazole Moiety: This is typically done through nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the intermediate with the difluorophenyl group under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole moiety.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.
Substitution: The compound can undergo various substitution reactions, especially at the pyrazine and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole moiety can yield sulfoxides or sulfones, while reduction of the sulfonyl group can yield sulfides.
科学研究应用
Neuropsychiatric Disorders
MPX-007 is being investigated for its potential role in understanding and treating neuropsychiatric disorders such as schizophrenia and depression. The selective inhibition of GluN2A-containing NMDA receptors may help elucidate the receptor's involvement in synaptic plasticity and cognitive functions, which are often impaired in these conditions .
Developmental Disorders
Research indicates that this compound can provide insights into developmental disorders by examining alterations in NMDA receptor function during critical periods of brain development. The compound's ability to selectively inhibit GluN2A receptors allows for targeted studies on how disruptions in this pathway may lead to developmental abnormalities .
Comparative Data
The following table summarizes key pharmacological properties of this compound compared to related compounds:
Compound | IC50 (nM) | Selectivity | Target Receptor |
---|---|---|---|
MPX-004 | 198 ± 17 | Moderate | GluN2A |
This compound | 143 ± 10 | High | GluN2A |
TCN-201 | Not specified | Low | Multiple NMDA subunits |
Study on Synaptic Function
In a study published in PLOS ONE, researchers utilized this compound to investigate its effects on synaptic transmission in rat cortical neurons. The results indicated that this compound effectively inhibited NMDA/glycine-induced currents, supporting its role as a valuable tool for studying synaptic mechanisms .
Behavioral Studies
Another study explored the behavioral implications of this compound administration in animal models. The findings suggested that modulation of GluN2A receptor activity could influence behavior associated with anxiety and cognition, further highlighting the compound's potential therapeutic applications .
作用机制
The mechanism of action of MPX-007 involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
相似化合物的比较
Similar Compounds
MPX-007: is compared with other pyrazine derivatives and sulfonyl-containing compounds.
Difluorophenyl Sulfonamides: These compounds share the sulfonyl group and difluorophenyl moiety but differ in the core structure.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in other similar compounds.
生物活性
MPX-007 is a compound developed as a selective antagonist for the GluN2A subunit of NMDA receptors. This article delves into its biological activity, highlighting its pharmacological properties, mechanisms of action, and implications for neuropsychiatric research.
Overview of NMDA Receptors
NMDA receptors are critical for synaptic plasticity and memory function. They are composed of different subunits, with GluN2A being particularly important in various neurological processes. Compounds like this compound are designed to selectively inhibit these receptors to study their physiological roles and potential therapeutic applications.
This compound is a pyrazine derivative that exhibits high potency and selectivity for GluN2A-containing NMDA receptors. Its structure includes optimal halogen substituents on the phenylsulfonamide aryl ring, which enhance its binding affinity. The compound operates through competitive inhibition, effectively blocking glutamate-induced calcium influx in cells expressing GluN2A receptors.
Key Research Findings
- Potency : The IC50 value for this compound against GluN2A receptors is approximately 27 nM, making it significantly more potent than its predecessor, TCN-201, which has an IC50 of 79 nM for the same receptor subtype .
- Selectivity : this compound demonstrates at least 70-fold selectivity for GluN2A over other subtypes (GluN2B, C, and D). At concentrations up to 10 μM, it shows minimal inhibition of GluN2B-mediated currents .
Comparative Potency Table
Compound | IC50 (nM) | Selectivity (GluN2A vs Others) |
---|---|---|
This compound | 27 | 70-fold |
MPX-004 | 79 | 150-fold |
TCN-201 | ~200 | Less selective |
Electrophysiological Studies
Electrophysiological assays conducted in Xenopus oocytes and HEK293 cells have confirmed the selectivity and potency of this compound:
- HEK293 Cell Assays : this compound completely blocks GluN2A-mediated calcium responses while having negligible effects on GluN2B and D activities.
- Xenopus Oocyte Experiments : Inhibition curves generated from these studies indicate that this compound effectively reduces currents mediated by GluN2A without significantly affecting other subtypes .
Case Studies and Applications
Recent studies have utilized this compound to explore its role in neuropsychiatric disorders:
- Neurodevelopmental Disorders : Research indicates that selective inhibition of GluN2A may provide insights into disorders such as schizophrenia and autism spectrum disorders.
- Neurodegenerative Diseases : By modulating NMDA receptor activity, this compound may help in understanding the pathophysiology of conditions like Alzheimer's disease.
属性
IUPAC Name |
5-[[(3,4-difluorophenyl)sulfonylamino]methyl]-6-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyrazine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N5O3S2/c1-10-16(9-24-30(27,28)13-3-4-14(19)15(20)5-13)22-8-17(25-10)18(26)23-7-12-6-21-11(2)29-12/h3-6,8,24H,7,9H2,1-2H3,(H,23,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZXSPNTWOSSNMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN=C1CNS(=O)(=O)C2=CC(=C(C=C2)F)F)C(=O)NCC3=CN=C(S3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N5O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。